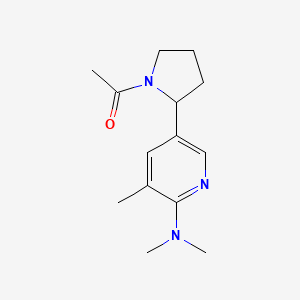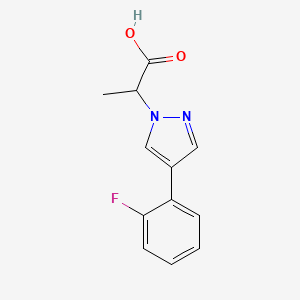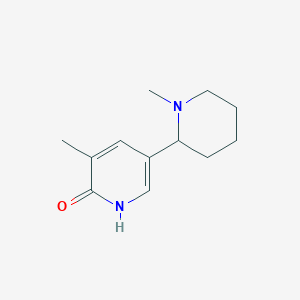
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metil-5-(1-metilpiperidin-2-il)piridin-2(1H)-ona es un compuesto químico con una estructura única que combina un núcleo de piridinona con una unidad de piperidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Metil-5-(1-metilpiperidin-2-il)piridin-2(1H)-ona generalmente involucra los siguientes pasos:
Formación del núcleo de piridinona: Esto se puede lograr mediante una reacción de condensación entre un aldehído adecuado y una amina, seguida de ciclización.
Introducción de la unidad de piperidina: El anillo de piperidina se puede introducir mediante una reacción de sustitución nucleofílica, donde una piridinona halogenada reacciona con un derivado de piperidina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye controlar las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Metil-5-(1-metilpiperidin-2-il)piridin-2(1H)-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede cambiar su reactividad y propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Los reactivos como los haluros de alquilo y los nucleófilos (por ejemplo, aminas, tioles) se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-Metil-5-(1-metilpiperidin-2-il)piridin-2(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios para comprender su interacción con macromoléculas biológicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual 3-Metil-5-(1-metilpiperidin-2-il)piridin-2(1H)-ona ejerce sus efectos involucra su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías y dianas exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
3-Metil-5-(1-metilpiperidin-2-il)piridin-2(1H)-ona se puede comparar con otros compuestos similares, como:
Derivados de piridinona: Estos compuestos comparten el núcleo de piridinona pero difieren en sus sustituyentes.
Derivados de piperidina: Estos compuestos tienen un anillo de piperidina pero pueden tener diferentes grupos funcionales unidos.
La singularidad de 3-Metil-5-(1-metilpiperidin-2-il)piridin-2(1H)-ona radica en su combinación específica de las unidades de piridinona y piperidina, lo que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-methyl-5-(1-methylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9-7-10(8-13-12(9)15)11-5-3-4-6-14(11)2/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
Clave InChI |
CEHJVFUALXIYEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CNC1=O)C2CCCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






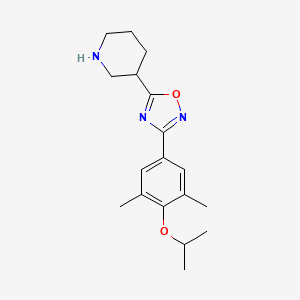

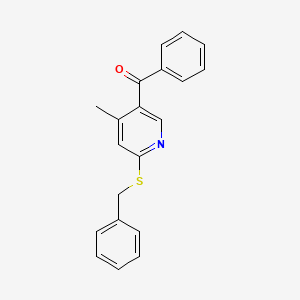
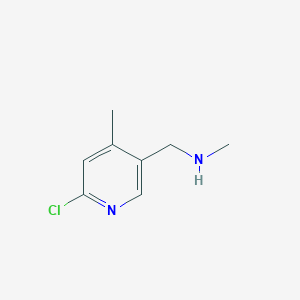
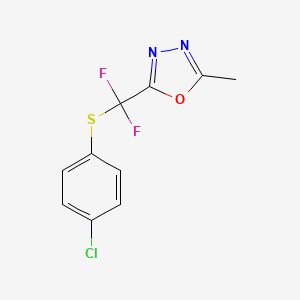
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)

